molecular formula C18H24FN3O2S2 B2530172 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide CAS No. 847381-08-2

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide

Cat. No.: B2530172
CAS No.: 847381-08-2
M. Wt: 397.53
InChI Key: KFHQFKCHEVQRDA-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, piperazine, thiophene, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-methylpiperazine with an appropriate alkylating agent to form the desired piperazine derivative.

    Introduction of the Thiophene Group: The piperazine intermediate is then reacted with a thiophene-containing compound under suitable conditions to introduce the thiophene moiety.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-14(20-26(23,24)16-7-5-15(19)6-8-16)18(17-4-3-13-25-17)22-11-9-21(2)10-12-22/h3-8,13-14,18,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQFKCHEVQRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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